Diallyl sulfoxide

Description

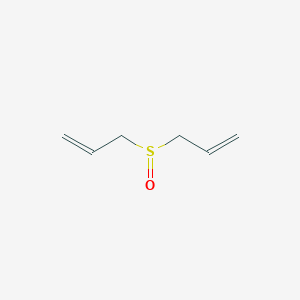

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGIHYNABFJESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931203 | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-63-3 | |

| Record name | Diallyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIALLYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Diallyl Sulfoxide

Enzymatic Biotransformation Pathways Yielding Diallyl Sulfoxide (B87167)

Diallyl sulfoxide is a key metabolite of diallyl sulfide (B99878), a principal organosulfur compound found in garlic. Its formation in biological systems is primarily mediated by oxidative enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of xenobiotics, including organosulfur compounds from garlic. nih.gov Diallyl sulfide (DAS) is a known substrate and a selective inhibitor of CYP2E1. nih.govspandidos-publications.com The metabolic process involves the S-oxidation of DAS to produce this compound (DASO) and subsequently diallyl sulfone (DASO2). nih.govspandidos-publications.com This enzymatic transformation is a critical step in the detoxification and subsequent excretion of these compounds. nih.gov

The interaction between diallyl sulfide and CYP2E1 is complex, exhibiting both competitive inhibition and metabolism. spandidos-publications.comresearchwithrutgers.com The sulfur atom in DAS, being more nucleophilic than the terminal carbon, is thought to bind strongly to the heme iron of CYP2E1, leading to this dual action. spandidos-publications.com Research has shown that diallyl sulfide and its metabolites, including this compound, can competitively inhibit the activity of CYP2E1. For instance, in studies using liver microsomes, diallyl sulfide, this compound, and diallyl sulfone all displayed competitive inhibition of p-nitrophenol hydroxylase activity, a marker for CYP2E1. researchwithrutgers.com

The metabolism of diallyl sulfide by CYP2E1 is not only a pathway for its biotransformation but also a mechanism that can lead to the inactivation of the enzyme itself. researchwithrutgers.com The metabolite diallyl sulfone (DASO2) has been identified as a suicide inhibitor of CYP2E1, meaning it irreversibly inactivates the enzyme during the catalytic process. spandidos-publications.comresearchwithrutgers.com

Table 1: Inhibition of CYP2E1 by Diallyl Sulfide and its Metabolites

| Compound | Inhibition Type | Target Enzyme | Key Findings |

|---|---|---|---|

| Diallyl sulfide (DAS) | Competitive | CYP2E1 | Inhibits metabolism of CYP2E1 substrates. researchwithrutgers.com |

| This compound (DASO) | Competitive | CYP2E1 | Contributes to the overall inhibitory effect of DAS metabolism. researchwithrutgers.com |

| Diallyl sulfone (DASO2) | Suicide Inactivation | CYP2E1 | Time- and NADPH-dependent inactivation of p-nitrophenol hydroxylase activity. researchwithrutgers.com |

In addition to the cytochrome P450 system, Flavin-Containing Monooxygenases (FMOs) are another class of enzymes involved in the metabolism of xenobiotics. wikipedia.org These enzymes specialize in the oxidation of a wide array of compounds containing heteroatoms, particularly soft nucleophiles like sulfides. wikipedia.org The reaction catalyzed by FMOs requires oxygen, NADPH, and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. wikipedia.org

While much of the research on garlic organosulfur metabolism has focused on CYPs, studies have indicated that FMOs also contribute to the oxidation of these compounds. doi.orgnih.gov For instance, in the metabolism of diallyl disulfide (DADS), both CYP and FMO have been shown to be involved in its oxidation to allicin (B1665233) (diallyl thiosulfinate). doi.orgnih.gov Although the contribution of CYP, particularly CYP2E1, was found to be predominant in human liver microsomes, the participation of FMOs is likely. doi.orgnih.gov Given that FMOs catalyze the S-oxygenation of sulfides to form sulfoxides, it is plausible that they also play a role in the biotransformation of diallyl sulfide to this compound. researchgate.net

Table 2: Enzymatic Systems in Organosulfur Oxidation

| Enzyme System | Key Function | Substrates | Cofactors |

|---|---|---|---|

| Cytochrome P450 (CYP) | Xenobiotic Metabolism | Diallyl sulfide, Diallyl disulfide | NADPH |

| Flavin-Containing Monooxygenase (FMO) | Oxidation of soft nucleophiles | Thiols, Sulfides | NADPH, FAD, O2 |

Synthetic Methodologies for this compound and Analogues

The chemical synthesis of this compound typically involves the controlled oxidation of diallyl sulfide. A variety of oxidizing agents and reaction conditions can be employed to achieve this transformation, with a key challenge being the prevention of over-oxidation to the corresponding sulfone. gaylordchemical.com

Common methods for the selective oxidation of sulfides to sulfoxides include the use of hydrogen peroxide in the presence of a Lewis acid, Caro's acid, and sodium periodate (B1199274) (NaIO4). gaylordchemical.com However, these methods can have drawbacks such as long reaction times or safety concerns. gaylordchemical.com

One effective method involves the use of hydrogen peroxide activated by trimethylsilyl (B98337) chloride (TMSCl). gaylordchemical.com This system allows for the oxidation of dialkyl sulfides to their corresponding sulfoxides in high yields with minimal formation of the sulfone byproduct. The reaction is typically fast and the workup is straightforward. gaylordchemical.com

Other synthetic strategies for allyl sulfides and related compounds have been explored, including:

Ultrasound-assisted phase transfer catalysis for the synthesis of diallyl sulfide. pharmatutor.org

Palladium-catalyzed allylation of thiols. pharmatutor.org

Substitution reactions of allylic acetates with thiosilanes in the presence of an indium triiodide catalyst. pharmatutor.org

These methods provide routes to the precursor diallyl sulfide, which can then be oxidized to this compound.

Stereochemical Considerations and Enantioselective Synthesis in this compound Research

The sulfur atom in this compound is a stereocenter, meaning that this compound can exist as two enantiomers, (R)-diallyl sulfoxide and (S)-diallyl sulfoxide. The biological activity of chiral sulfoxides can be highly dependent on their stereochemistry.

The enzymatic oxidation of prochiral sulfides is often stereoselective, leading to the formation of one enantiomer in excess. Flavin-containing monooxygenases, for example, are known to catalyze the stereoselective S-oxygenation of various sulfides, producing chiral sulfoxides with moderate to high enantioselectivity. mdpi.com Specifically, a flavin-containing monooxygenase identified in garlic, AsFMO1, has been shown to catalyze the stereoselective S-oxygenation of S-allyl-L-cysteine to almost exclusively yield the (+)-S-allyl-L-cysteine sulfoxide (alliin), which has a specific stereochemistry at the sulfur atom. researchgate.net

The development of synthetic methods for the enantioselective synthesis of sulfoxides is an active area of research. researchgate.net Strategies for asymmetric synthesis include:

Asymmetric Oxidation: This involves the oxidation of a prochiral sulfide using a chiral oxidizing agent or a catalyst. Metal-catalyzed oxidations, often using titanium or vanadium complexes with chiral ligands, are common. researchgate.net

Nucleophilic Substitution: This approach involves the reaction of a nucleophile with a chiral precursor containing a leaving group attached to the sulfur atom. researchgate.net

Kinetic resolution, where one enantiomer of a racemic sulfoxide reacts faster than the other in a subsequent reaction (such as oxidation to the sulfone), can also be used to obtain enantioenriched sulfoxides. researchgate.net

Metabolism and Pharmacokinetics of Diallyl Sulfoxide

In Vivo Metabolic Fate and Pathways of Diallyl Sulfoxide (B87167)

Diallyl sulfoxide (DASO) is an intermediate metabolite of diallyl sulfide (B99878) (DAS), a primary organosulfur compound derived from garlic. Following its formation, this compound undergoes extensive further metabolism in the body. The metabolic fate of DASO primarily involves oxidation and conjugation reactions to facilitate its excretion.

In preclinical models, particularly in rats, this compound is known to be a substrate for further biotransformation. One of the key metabolic pathways is its oxidation to diallyl sulfone (DASO2). Both this compound and diallyl sulfone, along with the parent compound DAS and its breakdown product allyl mercaptan, are subsequently converted into epoxides. These reactive intermediates are then detoxified through conjugation with glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov This conjugation step is a critical detoxification process that renders the molecules more water-soluble for elimination.

Detailed studies analyzing the bile of rats administered this compound have identified a number of specific glutathione conjugates. These findings confirm that conjugation is a major metabolic route for this compound. When rats were treated with DASO, a suite of GSH conjugates was detected, indicating that the compound undergoes extensive processing before elimination.

The identified metabolites in the bile of rats treated with this compound are presented in the table below.

| Metabolite ID | Metabolite Name | Detected in Rats Treated with this compound |

|---|---|---|

| M1, M2 | S-[3-(S'-allyl-S'-oxomercapto)-2-hydroxypropyl]glutathione (diastereomers) | Yes |

| M3, M4 | S-[2-(S'-allyl-S'-dioxomercapto)-1-(hydroxymethyl)ethyl]glutathione (diastereomers) | Yes |

| M5 | S-[3-(S'-allyl-S'-dioxomercapto)-2-hydroxypropyl]glutathione | Yes |

| M7 | S-(3-hydroxypropyl)glutathione | Yes |

| M8 | S-(2-carboxyethyl)glutathione | Yes |

| M9 | Allyl glutathionyl disulfide | Yes |

| M10 | S-allylglutathione | Yes |

This table summarizes the glutathione (GSH) conjugates identified in the bile of rats following the administration of this compound.

Metabolic Conversion Pathways of Precursor Organosulfur Compounds to this compound (e.g., Diallyl Sulfide to this compound)

This compound is not typically ingested directly but is formed in the body from precursor compounds found in garlic (Allium sativum). The primary pathway for its formation involves the metabolic conversion of other garlic-derived organosulfur compounds.

The cascade begins when garlic cloves are crushed or damaged, which releases the enzyme alliinase from its compartments. Alliinase acts on the stable precursor, alliin (B105686) (S-allyl-L-cysteine sulfoxide), converting it into the highly reactive and unstable compound allicin (B1665233) (diallyl thiosulfinate). nih.gov Allicin rapidly decomposes into a variety of lipid-soluble compounds, with diallyl sulfide (DAS) being one of the key products. nih.govnih.gov

Once formed and absorbed, diallyl sulfide serves as the direct precursor to this compound. The conversion of DAS to DASO is a Phase I metabolic reaction, specifically an S-oxidation (sulfoxidation) reaction. This process is primarily catalyzed by the Cytochrome P450 enzyme system in the liver. Research has identified Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for mediating this oxidation of the sulfur atom in DAS to form this compound. nih.gov

The metabolic pathway can be summarized as follows:

| Precursor | Enzyme/Process | Product |

|---|---|---|

| Alliin (in damaged garlic) | Alliinase | Allicin |

| Allicin | Spontaneous Decomposition | Diallyl Sulfide (DAS) |

| Diallyl Sulfide (DAS) | Cytochrome P450 2E1 (CYP2E1) | This compound (DASO) |

This table outlines the key steps in the metabolic conversion of garlic precursors to this compound.

This S-oxidation pathway continues with the further oxidation of this compound to diallyl sulfone (DASO2), also mediated by CYP enzymes. nih.gov

Pharmacokinetic Profiles of this compound in Preclinical Models

Direct and detailed pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability, are not extensively reported in the scientific literature for preclinical models. The lipid-soluble organosulfur compounds derived from garlic, including diallyl sulfide and its metabolites, are known for their rapid and extensive metabolism. nih.gov This rapid biotransformation makes the parent compounds and their initial metabolites, like this compound, often difficult to detect and quantify in plasma or urine.

Studies on related compounds provide context for the likely pharmacokinetic behavior of this compound. For instance, after oral administration of diallyl disulfide (DADS) to rats, the compound is absorbed and quickly transformed into various metabolites, including allyl mercaptan, allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2). researchgate.netfrontiersin.orgtandfonline.com These metabolites are what are typically detected and measured in pharmacokinetic studies.

In a study involving the oral administration of 200 mg/kg of DADS to rats, the pharmacokinetic profiles of its major metabolites were characterized. The results showed that the sulfoxide and sulfone metabolites were the most abundant and persistent.

The table below presents the pharmacokinetic parameters for the major metabolites identified after oral administration of diallyl disulfide (DADS) in rats. It is important to note that this data does not directly represent the pharmacokinetics of this compound (DASO) but provides insight into the behavior of analogous organosulfur metabolites in a preclinical model.

| Metabolite of DADS | Peak Concentration (Cmax) (µM) | Half-Life (t1/2) (hours) |

|---|---|---|

| Allyl Mercaptan (AM) | 8 | 4.39 |

| Allyl Methyl Sulfide (AMS) | 8 | 6.78 |

| Allyl Methyl Sulfoxide (AMSO) | 376 | 7.16 |

| Allyl Methyl Sulfone (AMSO2) | 1440 | 8.64 |

This table summarizes the pharmacokinetic parameters of diallyl disulfide (DADS) metabolites in rats. researchgate.net The data illustrates the typical profile of garlic-derived sulfur compounds in vivo, where metabolites, particularly oxidized forms, are more readily quantified than the transient parent compounds.

The challenge in determining a specific pharmacokinetic profile for this compound is due to its role as a transient intermediate in a complex metabolic cascade. It is rapidly formed from diallyl sulfide and just as rapidly converted to diallyl sulfone or conjugated for elimination.

Molecular Mechanisms of Action of Diallyl Sulfoxide

Diallyl sulfoxide (B87167), a metabolite of diallyl sulfide (B99878) found in garlic, has been the subject of extensive research regarding its interactions with the body's enzymatic systems. Studies have focused on its ability to inhibit and modulate enzymes involved in the metabolism of foreign substances (xenobiotics) and to induce enzymes responsible for detoxification. These interactions are central to its biological effects and are detailed in the following sections.

Enzymatic Inhibition and Modulation Research

Diallyl sulfoxide and its related metabolites demonstrate significant effects on key enzyme systems, particularly the Cytochrome P450 family, which is crucial for drug and toxin metabolism.

Research has extensively documented the inhibitory effects of diallyl sulfide and its metabolites, including this compound, on Cytochrome P450 2E1 (CYP2E1). researchwithrutgers.comnih.gov Studies utilizing liver microsomes from acetone-pretreated rats have shown that this compound exhibits competitive inhibition of CYP2E1-mediated p-nitrophenol hydroxylase activity. researchwithrutgers.comnih.gov This means it directly competes with other substrates for the enzyme's active site.

Furthermore, diallyl sulfone (DASO2), a subsequent metabolite of this compound, has been identified as a suicide inhibitor of CYP2E1. researchwithrutgers.comnih.gov Suicide inhibition is an irreversible process where the enzyme converts the inhibitor into a reactive form that permanently binds to and deactivates the enzyme. This inactivation of CYP2E1 by diallyl sulfone is time- and NADPH-dependent, follows pseudo-first-order kinetics, and results in a loss of the microsomal P-450-CO binding spectrum. researchwithrutgers.comnih.gov The protective effects of diallyl sulfide against cellular toxicity from various xenobiotics are largely attributed to this inhibition of CYP2E1 activity. nih.govresearchgate.net

| Parameter | Value | Description | Source |

|---|---|---|---|

| Ki (Inhibitor Constant) | 188 µM | Represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. | researchwithrutgers.comnih.gov |

| Maximal Rate of Inactivation (kinact) | 0.32 min-1 | The maximum rate at which the enzyme is inactivated at a saturating concentration of the inhibitor. | researchwithrutgers.comnih.gov |

Phase I xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily, are responsible for the initial modification of foreign compounds, typically through oxidation, reduction, or hydrolysis. nih.govmdpi.com These reactions introduce or expose functional groups, preparing the xenobiotics for subsequent detoxification steps. mdpi.com

This compound and its parent compound, diallyl sulfide, are significant modulators of these Phase I enzymes. nih.gov The most prominent interaction is the potent inhibition of CYP2E1, as previously detailed. researchwithrutgers.comnih.govnih.gov This inhibitory action is a critical mechanism, as CYP2E1 is responsible for metabolizing numerous xenobiotics, including alcohol and certain analgesics, into potentially toxic byproducts. nih.govresearchgate.net By inhibiting CYP2E1, this compound can prevent the formation of these harmful metabolites, thereby protecting cells from damage. nih.govnih.gov While the primary effect of this compound is inhibitory, its parent compound, diallyl sulfide, has also been shown to selectively induce other Phase I enzymes, such as CYP2B1/2 and CYP3A1/2, highlighting a complex modulatory role for these organosulfur compounds. nih.gov

Phase II detoxification enzymes play a crucial role in cellular protection by conjugating xenobiotics with endogenous molecules, such as glutathione (B108866), to increase their water solubility and facilitate their excretion from the body. nih.govmdpi.com The induction of these enzymes is a key strategy in chemoprevention. Research indicates that diallyl sulfide, the precursor to this compound, can stimulate the expression of several of these vital enzymes. nih.govresearchgate.net

This induction is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to inducers like diallyl sulfide, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes, thereby initiating their transcription. mdpi.comresearchgate.net

Glutathione S-Transferases (GSTs) are a major family of Phase II enzymes that catalyze the conjugation of reduced glutathione to a wide array of xenobiotics, neutralizing their electrophilic sites and rendering them less toxic. Studies on diallyl sulfide, the parent compound of this compound, have demonstrated its ability to enhance GST activity. tmu.edu.tw

In murine hepatoma (Hepa-1c1c7) cells, treatment with diallyl sulfide resulted in a dose-dependent increase in total GST enzyme activity. tmu.edu.tw Further analysis revealed that this increased activity was associated with an upregulation in the protein expression of several GST isoenzymes, including GST-α, GST-μ, and GST-π. tmu.edu.tw This enhanced GST activity is believed to contribute significantly to the protective effects of garlic-derived organosulfur compounds. tmu.edu.tw

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a critical role in detoxification by catalyzing the two-electron reduction of quinones to hydroquinones. mdpi.comwikipedia.org This process bypasses the formation of unstable and highly reactive semiquinone radicals that can be generated by one-electron reductions, thus protecting cells from oxidative stress. wikipedia.org

Research has shown that diallyl sulfide is an effective inducer of NQO1. researchgate.net Studies using wild-type and Nrf2-knockout mice demonstrated that diallyl sulfide treatment led to a five-fold increase in NQO1 levels in wild-type mice, while this induction was completely absent in the Nrf2-knockout mice. researchgate.net This finding confirms that the induction of NQO1 by diallyl sulfide is dependent on the Nrf2 signaling pathway. researchgate.net

| Compound | Effect on NQO1 | Mediating Pathway | Key Finding | Source |

|---|---|---|---|---|

| Diallyl Sulfide (DAS) | Induces expression | Nrf2-dependent | Induction is abolished in Nrf2-knockout mice, confirming the essential role of the Nrf2 pathway. | researchgate.net |

Heme Oxygenase-1 (HO-1) is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. It is a critical component of the cellular defense system against oxidative stress. nih.govresearchgate.net

Studies in HepG2 cells have shown that diallyl sulfide can induce a dose- and time-dependent increase in both HO-1 protein and mRNA levels. nih.govresearchgate.net The mechanism underlying this induction involves the stimulation of a transient increase in reactive oxygen species (ROS). nih.gov This increase in ROS activates mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38. nih.govresearchgate.net The activation of these pathways, in turn, promotes the expression and nuclear translocation of the transcription factor Nrf2, which then binds to the antioxidant response element of the HO-1 gene, activating its expression. nih.govresearchgate.net The resulting increase in HO-1 protein protects cells against oxidative damage. nih.gov

Induction of Phase II Detoxification Enzymes

Redox Homeostasis and Reactive Oxygen Species (ROS) Modulation Research

This compound has been examined for its capacity to influence the delicate balance between oxidants and antioxidants within cells and to modulate the levels and activity of reactive oxygen species (ROS).

The antioxidant properties of garlic's organosulfur compounds are attributed to their ability to react with and neutralize ROS, thereby mitigating oxidative stress. researchgate.net Theoretical studies suggest that the sulfoxidation of diallyl sulfide is a thermodynamically and kinetically favorable pathway for scavenging hydrogen peroxide. researchgate.net While some research indicates that diallyl sulfides can react with free radicals, other studies suggest they may not act as classical chain-breaking antioxidants that directly scavenge peroxyl radicals. nih.govresearchgate.netrsc.org Instead, their observed antioxidant effect in some experimental systems may be due to a "co-oxidant effect," where they influence the autoxidation rate of other molecules. rsc.org

Research indicates that diallyl sulfide can modulate the expression and activity of critical endogenous antioxidant enzymes, which form the primary cellular defense against oxidative damage. researchgate.netnih.govoatext.com Studies in rat models have shown that diallyl sulfide administration can significantly induce the activity of several antioxidant enzymes in the lungs, including glutathione S-transferase, glutathione reductase, and catalase. nih.gov Furthermore, it has been observed to increase the gene expression of superoxide (B77818) dismutase (SOD) and glutathione S-transferase (GST) in the liver of rats. researchgate.net However, other studies have reported a decrease in hepatic catalase protein levels and activity in rats and mice treated with diallyl sulfide, while the activities of superoxide dismutase and glutathione peroxidase remained largely unchanged in various tissues. nih.gov

Table 1: Effect of Diallyl Sulfide (DAS) on Antioxidant Enzyme Activity in Rats This table is interactive. Use the search bar to filter results.

A key mechanism underlying the protective effects of this compound involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a critical transcription factor that orchestrates the expression of a multitude of antioxidant and cytoprotective genes. nih.govnih.gov Research has demonstrated that diallyl sulfide can induce the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), triggering the transcription of protective enzymes. This activation is considered a central strategy for cellular defense against oxidative stress. nih.govresearchgate.net Some studies suggest that garlic-derived organosulfur compounds may initially increase the generation of hydrogen peroxide, which in turn acts as a known activator of the Nrf2 pathway. nih.gov

Cellular Signaling Pathway Modulation Studies

This compound has been investigated for its ability to influence cellular signaling pathways that are fundamental to inflammation and cellular stress responses.

This compound and related compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis. nih.gov In human Barrett's epithelial cells, diallyl disulfide was found to inhibit the production of ROS and the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory and anti-apoptotic genes. nih.govnih.gov This anti-inflammatory effect is a significant area of research for understanding the compound's biological activities. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinases (JNK) and p38 pathways, are crucial for mediating cellular responses to various stressors. frontiersin.org These pathways are often referred to as Stress-Activated Protein Kinases. frontiersin.org Research has shown that diallyl sulfide can activate the ERK/p38 signaling pathway, which subsequently leads to the nuclear translocation of Nrf2 in lung cells. nih.gov Other related organosulfur compounds, such as diallyl trisulfide, have been observed to activate ERK, JNK, and p38 in cancer cell lines, leading to apoptosis. nih.gov The modulation of these MAPK pathways by diallyl compounds represents a significant mechanism by which they can influence cellular fate in response to stress. researchgate.netnih.gov

Table 2: Summary of this compound's Effects on Cellular Signaling Pathways This table is interactive. Use the search bar to filter results.

Based on the conducted research, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the provided outline. The available scientific literature predominantly investigates the biological activities of related organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).

While this compound is mentioned as a metabolite of diallyl sulfide nih.govcmu.edu.twajprd.com, there is a significant lack of direct research findings on its specific molecular mechanisms of action as requested in the detailed outline. The search results did not yield specific information regarding the effects of this compound on:

PI3K/Akt Pathway Activation

Cell Cycle Regulation (e.g., G2/M arrest)

Apoptosis Induction Mechanisms (including Caspase Cascade Activation, Bcl-2 Family Protein Modulation, and Poly(ADP-ribose) Polymerase (PARP) Cleavage Inhibition)

Epigenetic Modifications Research (e.g., Histone Acetylation/Deacetylation)

The vast majority of the research on the molecular mechanisms outlined in the request is attributed to diallyl sulfide, diallyl disulfide, and diallyl trisulfide. Therefore, constructing an entire article dedicated to the specific molecular actions of this compound with the required level of detail and scientific accuracy is not feasible with the current body of research identified.

Pharmacological and Biological Activities of Diallyl Sulfoxide in Preclinical Research

Anticancer and Chemopreventive Activities

Diallyl sulfoxide (B87167) and related organosulfur compounds from garlic have demonstrated notable anticancer and chemopreventive potential in a variety of preclinical models. nih.govresearchgate.netresearchgate.net These compounds have been shown to interfere with multiple stages of carcinogenesis, from initiation to progression. mdpi.commdpi.com

Inhibition of Carcinogenesis in Chemically-Induced Tumor Models

Preclinical studies using animal models have shown that diallyl sulfoxide and its parent compound, diallyl sulfide (B99878), can effectively reduce the incidence of tumors induced by chemical carcinogens. nih.govresearchgate.net For instance, these compounds have been observed to inhibit the development of tumors in various organs, including the esophagus, colon, skin, and lungs in animal models. mdpi.com The protective effects are often attributed to the modulation of carcinogen metabolism, specifically the inhibition of phase I enzymes like cytochrome P450 2E1 (CYP2E1) that activate carcinogens, and the induction of phase II enzymes that detoxify them. nih.govresearchgate.netnih.gov

One area of focus has been on the prevention of skin carcinogenesis. Studies have indicated that the application of diallyl sulfide can inhibit skin tumor development induced by carcinogens like benzo[a]pyrene (B130552) (BaP) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). mdpi.com Similarly, in models of lung carcinogenesis induced by tobacco-specific carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), diallyl sulfide and its metabolites have demonstrated inhibitory effects on tumor formation. nih.govresearchgate.net Furthermore, diallyl trisulfide (DATS), a related compound, has been shown to significantly decrease the incidence of NNK-induced lung tumors in mice. dovepress.com

In the context of colorectal cancer, diallyl disulfide (DADS), another related organosulfur compound, has been shown to prevent tumorigenesis in a mouse model of colitis-induced cancer. nih.gov Dietary supplementation with DADS led to a reduction in tumor incidence, number, and burden. nih.gov

Suppression of Tumor Cell Proliferation in In Vitro Studies

In vitro studies have consistently demonstrated the ability of this compound and its derivatives to inhibit the proliferation of a wide range of cancer cells. researchgate.netbiomedpharmajournal.org This antiproliferative effect has been observed in cell lines derived from various cancers, including those of the breast, prostate, colon, lung, and stomach. frontiersin.orgplos.org

The mechanisms underlying this suppression of tumor cell growth are multifaceted and involve the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net For example, diallyl disulfide has been shown to induce G2/M phase cell cycle arrest in human gastric cancer cells and trigger apoptosis in human colon tumor cells. nih.gov In prostate cancer cells, diallyl disulfide has been observed to inhibit cell growth in a dose-dependent manner. researchgate.net

Similarly, diallyl trisulfide has been shown to inhibit the proliferation of osteosarcoma cells by inducing cell cycle arrest and apoptosis. oup.com It also demonstrates significant inhibitory effects on the proliferation of various other cancer cell types. dovepress.com

Table 1: Effect of Diallyl Sulfides on Tumor Cell Proliferation

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Diallyl disulfide (DADS) | Gastric cancer (MGC803) | Inhibition of proliferation, G2/M arrest | nih.gov |

| Diallyl disulfide (DADS) | Colon cancer | Induction of apoptosis | nih.gov |

| Diallyl disulfide (DADS) | Prostate cancer (PC-3) | Inhibition of growth | researchgate.net |

| Diallyl trisulfide (DATS) | Osteosarcoma | Inhibition of proliferation, cell cycle arrest, apoptosis | oup.com |

| Diallyl disulfide (DADS) | Breast cancer (MDA-MB-231) | Inhibition of proliferation | plos.org |

| Diallyl disulfide (DADS) | Colorectal cancer | Inhibition of growth, induction of DNA damage | ijbs.com |

Anti-Metastatic and Anti-Invasion Effects

A crucial aspect of cancer progression is the ability of tumor cells to metastasize and invade surrounding tissues. Preclinical research suggests that this compound and its related compounds possess anti-metastatic and anti-invasion properties. nih.govlktlabs.com

Diallyl disulfide has been found to inhibit the invasion and migration of colon cancer cells. nih.gov It has also been shown to suppress the metastatic potential of triple-negative breast cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating invasion. plos.org In prostate cancer cells, diallyl disulfide has been demonstrated to inhibit invasive activity by decreasing MMP activity and tightening tight junctions. sci-hub.se

Diallyl trisulfide has also exhibited potent anti-metastatic effects. It has been shown to suppress the migration and invasion of triple-negative breast cancer cells and osteosarcoma cells. oup.complos.org The mechanism often involves the downregulation of MMP-2 and MMP-9. plos.org

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several organosulfur compounds from garlic, including this compound derivatives, have demonstrated anti-angiogenic properties. researchgate.netlktlabs.compensoft.net

Diallyl sulfide has been reported to decrease vascular endothelial growth factor (VEGF) levels, a key promoter of angiogenesis, in animal models of osteosarcoma. lktlabs.com Diallyl trisulfide has been shown to inhibit the capillary-like tube formation and migration of human umbilical vein endothelial cells (HUVECs), key steps in angiogenesis. nih.gov This effect was associated with the suppression of VEGF secretion and the downregulation of its receptor. nih.gov Other garlic components like alliin (B105686) have also been shown to have anti-angiogenic effects. researchgate.net

Research in Specific Cancer Types

The anticancer effects of this compound and its derivatives have been investigated in a range of specific cancer types in preclinical models.

Gastric Cancer: Diallyl disulfide has been shown to inhibit the proliferation of human gastric adenocarcinoma cells (AGS) and induce apoptosis. researchgate.net It has also been found to inhibit the growth of MGC803 human gastric cancer cells. nih.gov Furthermore, diallyl disulfide has been demonstrated to prevent gastric cancer invasion and development. frontiersin.org

Breast Cancer: Diallyl disulfide has been shown to inhibit the growth of both estrogen receptor-positive and -negative human breast cancer cell lines. oup.com It has also been found to suppress the proliferation and metastasis of human breast cancer cells by up-regulating miR-34a. plos.org Diallyl trisulfide has also demonstrated anticancer effects against breast cancer cells, inducing apoptosis regardless of p53 or HER2 status. nih.gov

Colon Cancer: Diallyl disulfide has been shown to prevent colorectal tumorigenesis in mouse models and suppress the growth of human colon tumor cell xenografts. nih.gov It also inhibits the proliferation of HT-29 and Caco-2 colon cancer cells. frontiersin.org In human primary colorectal cancer cells, diallyl trisulfide has been shown to induce apoptosis. researchgate.net

Lung Cancer: Diallyl sulfide has been shown to have a potential chemopreventive effect against human lung cancer. researchgate.net It has been found to inhibit lung carcinogenesis induced by benzo[a]pyrene in mice. nih.gov Diallyl trisulfide has also been reported to have a significant anticancer effect on lung cancer. mdpi.com

Liver Cancer: Diallyl disulfide has demonstrated anti-tumor activity against hepatocellular cancer cell lines. frontiersin.org

Skin Cancer: Diallyl trisulfide has been shown to be potent against skin cancer, inhibiting the cell growth of human melanoma and basal cell carcinoma cells. researchgate.net

Anti-inflammatory Effects

In addition to its anticancer properties, this compound and its derivatives exhibit significant anti-inflammatory effects in preclinical studies. researchgate.netnih.gov Chronic inflammation is a known risk factor for the development of various cancers, and the anti-inflammatory activity of these compounds may contribute to their chemopreventive potential. nih.gov

Diallyl disulfide has been shown to alleviate inflammation in preclinical models by inhibiting the production of pro-inflammatory cytokines. nih.gov It has also been observed to have an anti-inflammatory effect in esophageal cells by inhibiting the NF-κB signaling pathway. frontiersin.org In rat aortic smooth muscle cells, diallyl sulfide pretreatment was shown to block inflammatory responses mediated by TNF-α and histamine. nih.gov Furthermore, diallyl disulfide has demonstrated anti-inflammatory effects in the context of hepatotoxicity. frontiersin.org

Diallyl trisulfide has also exhibited notable anti-inflammatory properties in various model systems, including inhibiting the production of inflammatory mediators in response to naphthalene-induced oxidative damage. dovepress.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Preclinical studies have shown that this compound and its related compounds can effectively suppress the production of key inflammatory mediators. Specifically, diallyl sulfide (DAS), a related compound, has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.gov Similarly, diallyl trisulfide (DATS), another garlic-derived compound, also significantly inhibits the secretion of NO and PGE2 in LPS-stimulated BV2 microglial cells. researchgate.netresearchgate.net

Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)

The anti-inflammatory activity of diallyl compounds extends to the suppression of pro-inflammatory cytokines. Diallyl trisulfide (DATS) has been shown to attenuate the release of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) by inhibiting their mRNA expression in LPS-activated RAW 264.7 macrophages. spandidos-publications.com In human gingival fibroblasts stimulated with Porphyromonas gingivalis lipopolysaccharide, diallyl sulfide (DAS) was found to diminish the expression of IL-1β and TNF-α. researchgate.net Furthermore, in a model of inflammatory osteolysis, diallyl disulfide (DADS) markedly restrained the production of TNF-α, IL-1β, and IL-6. nih.gov

Inhibition of Toll-like Receptor (TLR4) Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a key role in inflammation. nih.gov Diallyl trisulfide (DATS) has been observed to significantly suppress LPS-induced TLR4 expression in RAW 264.7 macrophages, indicating an antagonistic effect against TLR4. spandidos-publications.com This inhibition of TLR4 signaling contributes to the anti-inflammatory potential of DATS. spandidos-publications.com Studies have demonstrated that DATS can attenuate the initiation of LPS-mediated intracellular signaling cascades by inhibiting the binding of LPS to TLR4 on macrophages. spandidos-publications.com Allicin (B1665233), a precursor to this compound, also inhibits neuroinflammation by suppressing the TLR4/MyD88/NF-κB pathway. mdpi.com

Antioxidant Effects

This compound and its derivatives exhibit significant antioxidant properties, which are crucial in mitigating cellular damage caused by oxidative stress.

Mitigation of Oxidative Stress in Cellular and Tissue Models

Diallyl compounds have been shown to effectively mitigate oxidative stress in various preclinical models. Diallyl sulfide (DAS) has been reported to impede oxidative stress and has demonstrated a protective role against chronic diseases by modulating pathways involved in pathogenesis. researchgate.net In studies using non-cancerous MCF-10A cells, DAS inhibited the formation of reactive oxygen species (ROS) induced by benzo(a)pyrene. mdpi.com Similarly, diallyl trisulfide (DATS) has been shown to attenuate hydrogen peroxide-induced growth inhibition and DNA damage by suppressing the generation of ROS in C2C12 myoblasts. sav.sk

Protection Against Oxidative Damage

The antioxidant capacity of diallyl compounds translates into protection against oxidative damage. Diallyl trisulfide (DATS) protects cells from damage caused by oxidative stress, helping to maintain their normal structure and function. dovepress.com It achieves this by neutralizing free radicals and enhancing the activity of antioxidant enzymes. dovepress.com In a model of doxorubicin-induced nephropathy, diallyl disulfide (DADS) pretreatment was found to prevent oxidative injury by enhancing antioxidant abilities. scielo.br

Neuroprotective Activities

Emerging evidence suggests that diallyl compounds possess neuroprotective properties. Diallyl sulfide (DAS) has been shown to have neuroprotective effects against transient cerebral ischemia in rats. nih.govnih.gov Pretreatment with DAS significantly lowered the infarct volume and reduced apoptosis in a rat model of focal cerebral ischemia/reperfusion. nih.govnih.gov The mechanism for this neuroprotection is partly attributed to its anti-apoptotic effects, including the reduction of caspase-3 expression and an increase in Bcl-2 expression. nih.gov Furthermore, allicin has been investigated as a neuroprotective molecule that can ameliorate cognitive abilities in the context of neurodegenerative disorders, with its actions often mediated through redox-dependent pathways. mdpi.com Diallyl disulfide (DADS) has also been reported to have neuroprotective effects in animal models. researchgate.net

Table 1: Summary of Preclinical Research on this compound and Related Compounds

| Compound | Model System | Key Findings |

| Diallyl Sulfide (DAS) | LPS-activated RAW 264.7 macrophages | Inhibited NO and PGE2 production by suppressing iNOS and COX-2 expression. nih.gov |

| Diallyl Trisulfide (DATS) | LPS-activated RAW 264.7 macrophages | Inhibited NO and PGE2 production; attenuated the release of TNF-α and IL-1β; suppressed TLR4 expression. spandidos-publications.com |

| Diallyl Disulfide (DADS) | Inflammatory osteolysis model | Restrained the production of TNF-α, IL-1β, and IL-6. nih.gov |

| Diallyl Sulfide (DAS) | Benzo(a)pyrene-induced MCF-10A cells | Inhibited ROS formation. mdpi.com |

| Diallyl Trisulfide (DATS) | H2O2-induced C2C12 myoblasts | Attenuated growth inhibition and DNA damage by suppressing ROS generation. sav.sk |

| Diallyl Sulfide (DAS) | Rat model of focal cerebral ischemia | Reduced infarct volume and apoptosis; exhibited neuroprotective effects. nih.govnih.gov |

| Allicin | General neurodegenerative models | Inhibited neuroinflammation via suppression of TLR4/MyD88/NF-κB pathway. mdpi.com |

Preclinical Research on this compound Remains Limited Across Key Therapeutic Areas

Extensive investigation into the preclinical pharmacological and biological activities of the specific chemical compound This compound reveals a significant lack of dedicated research within the specified areas of neuroprotection and cardioprotection. The user's request for an article focusing solely on this compound for topics including ischemia/reperfusion injury, neuroinflammation, neurogenesis, neuropathic pain, cognitive function, and cardioprotective effects cannot be fulfilled with scientific accuracy based on available literature.

The body of scientific research on organosulfur compounds derived from garlic primarily concentrates on related molecules such as alliin, allicin, diallyl sulfide, diallyl disulfide, and diallyl trisulfide. While this compound is a known metabolite of diallyl sulfide, studies detailing the isolated effects of this compound itself on the requested biological activities are not prominently available in the public research domain. nih.gov

For instance, research on neuroinflammation and cognitive function often points to allicin, which has been shown to inhibit neuroinflammation by suppressing pathways like TLR4/MyD88/NF-κB. nih.govresearchgate.net Similarly, studies on neuropathic pain have explored the effects of diallyl disulfide and diallyl trisulfide, linking their pain-attenuating potential to the H₂S-BDNF-Nrf2 signaling pathway. nih.gov

In the context of neural progenitor cell proliferation and neurogenesis , one study noted that diallyl disulfide, another related compound, significantly suppressed the proliferation of neural progenitor cells and had adverse effects on hippocampal neurogenesis in young mice. nih.gov

Regarding cardioprotective effects , particularly against myocardial ischemia/reperfusion injury , the focus of existing research is heavily on alliin and diallyl trisulfide. Alliin has been found to alleviate this type of injury by promoting autophagy in mouse models. nih.gov Diallyl trisulfide has also been extensively studied for its cardioprotective properties, which are linked to the activation of various signaling pathways that reduce oxidative stress and apoptosis. nih.govdovepress.com

Due to the strict requirement to focus exclusively on this compound and the absence of specific preclinical data for this compound in the outlined areas, it is not possible to generate the requested scientific article.

Chemical Compounds and PubChem CIDs

Cardioprotective Effects

Reduction of Myocardial Cell Apoptosis

This compound's precursor, diallyl sulfide (DAS), has demonstrated a capacity to protect against dilated cardiomyopathy by inhibiting the apoptosis of cardiac myocytes. In a preclinical study using a transgenic mouse model of dilated cardiomyopathy, treatment with DAS resulted in a significant decrease in the percentage of apoptotic cells. semanticscholar.org Specifically, there were 69.3% and 64.7% reductions in apoptotic cells in the groups that received different concentrations of DAS compared to the placebo group. semanticscholar.org The mechanism behind this effect is believed to involve the inhibition of the mitochondrial apoptosis pathway. semanticscholar.org This is supported by the observation that the release of cytochrome c from the mitochondria, a key event in triggering apoptosis, is mitigated by DAS treatment. semanticscholar.org

Another related compound, diallyl trisulfide (DATS), has also shown cardioprotective effects by inhibiting myocardial apoptosis. researchgate.net In studies on both healthy and diabetic rats with induced ischemia/reperfusion injury, DATS treatment was found to inhibit myocardial apoptosis. researchgate.net This was evidenced by the examination of key apoptotic markers such as Bax, Bcl-2, caspase-3, and caspase-9 in the left ventricle of the heart. researchgate.net Furthermore, diallyl disulfide (DADS) has been shown to induce apoptosis in cancer cells, highlighting the diverse biological activities of these related organosulfur compounds. wikipedia.org

Effects on Hypertension and Cardiomyopathy Models

Research into the effects of this compound and related compounds on hypertension and cardiomyopathy has shown promising results in preclinical models. Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic, has been shown to improve cardiovascular structure and function in animal models of myocardial infarction, diabetic cardiomyopathy, and hypertensive cardiomyopathy. nih.gov One study demonstrated that DATS administration over eight weeks could reduce the remodeling of hypertrophic ventricular myocytes in spontaneously hypertensive rats. nih.gov Additionally, in a model of metabolic syndrome, which includes hypertension as a feature, DATS was found to significantly lower diastolic blood pressure. nih.gov

The cardioprotective effects of these compounds are thought to be mediated, at least in part, by the production of hydrogen sulfide (H₂S), a signaling molecule with known vasodilatory effects. nih.gov Garlic-derived polysulfides, including DATS, can enhance the bioavailability of H₂S, which in turn can lead to the relaxation of blood vessels and a reduction in blood pressure. mdpi.com In a study on diabetic cardiomyopathy in rats, DATS treatment significantly improved cardiac function and restored contractile function to near-normal levels, an effect attributed to the reduction of oxidative stress and apoptosis. nih.gov

Diallyl sulfide (DAS) has also been investigated for its protective role in dilated cardiomyopathy. In a study using transgenic mice, DAS treatment improved typical phenotypes of the disease, including chamber dilation and wall thinning. semanticscholar.org

Investigation of Vasodilation Mechanisms

The vasodilatory effects of this compound and its related compounds are a key area of research in understanding their cardiovascular benefits. The primary mechanism appears to be linked to the production of hydrogen sulfide (H₂S) and its interaction with nitric oxide (NO) signaling pathways. mdpi.commdpi.com Organosulfur compounds from garlic, such as diallyl trisulfide (DATS), are known to release H₂S. physiology.org

H₂S has been shown to induce vasodilation and reduce blood pressure. mdpi.com Garlic-derived polysulfides can stimulate H₂S production, which in turn enhances the regulation of NO, a potent vasodilator. mdpi.com This interplay between H₂S and NO leads to the relaxation of smooth muscle cells in the blood vessels, resulting in vasodilation and a reduction in blood pressure. mdpi.com

Antimicrobial Activities

Antibacterial Efficacy Studies

This compound and its related organosulfur compounds have demonstrated significant antibacterial efficacy in various preclinical studies. Diallyl trisulfide (DATS) has been identified as a potent antimicrobial agent against a range of foodborne pathogens. nih.gov Its antimicrobial activity is attributed to the number of sulfur atoms in its structure, with DATS showing stronger effects compared to diallyl sulfide (DAS) and diallyl disulfide (DADS). nih.gov

In a study investigating the antimicrobial effects of DATS on Campylobacter jejuni, a common foodborne pathogen, the minimal inhibitory concentrations (MICs) were found to be ≤ 32 µg/mL for the majority of the tested isolates. nih.gov Another study reported that diallyl polysulfides exhibited antimicrobial activities against Gram-positive bacteria with MICs ranging from 32 to 80 μg/mL. researchgate.net These compounds were found to be particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.net

The antibacterial potential of garlic-derived organosulfur compounds extends to a broad spectrum of bacteria, including multidrug-resistant (MDR) strains. nih.gov Diallyl sulfide (DAS) has shown activity against Bacillus cereus, another common foodborne pathogen, with a reported MIC of 54.75 mM. nih.gov Furthermore, garlic extracts and their components have been found to be effective against various pathogenic bacteria, including E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net

| Compound | Bacteria | MIC |

|---|---|---|

| Diallyl trisulfide (DATS) | Campylobacter jejuni | ≤ 32 µg/mL |

| Diallyl polysulfides | Gram-positive bacteria | 32 - 80 µg/mL |

| Diallyl sulfide (DAS) | Bacillus cereus | 54.75 mM |

Mechanisms of Bacterial Growth Inhibition (e.g., Cell Membrane Disruption, Gene Expression Modulation)

The mechanisms by which this compound and its related compounds inhibit bacterial growth are multifaceted. A primary mechanism is the disruption of the bacterial cell membrane. nih.govnih.gov Studies using scanning electron microscopy have shown that treatment with diallyl trisulfide (DATS) leads to the disruption and shrinkage of the Campylobacter jejuni bacterial cell membrane. nih.gov Similarly, diallyl sulfide (DAS) has been shown to cause deformation in the cell membrane of Bacillus cereus, leading to the leakage of intracellular proteins in a dose- and time-dependent manner. nih.gov

In addition to membrane disruption, these organosulfur compounds can modulate gene expression. nih.gov It has been suggested that sulfides can regulate virulence genes and quorum sensing (QS) signal molecules. nih.gov For instance, diallyl disulfide (DADS) has been shown to inhibit the expression of genes involved in QS autoinducer synthesis in Pseudomonas aeruginosa. nih.gov

Other Potential Biological Activities

Beyond its cardiovascular and antimicrobial properties, this compound and its related compounds exhibit a range of other potential biological activities. These include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory and Immunomodulatory Effects: Diallyl trisulfide (DATS) has been shown to reduce the production of inflammatory cytokines and regulate immune function in a mouse model of collagen-induced arthritis. nih.gov Diallyl sulfide (DAS) has also been linked to positive effects on immunomodulation. researchgate.net

Antioxidant Properties: DATS is a natural antioxidant that can neutralize free radicals and enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase. nih.gov Diallyl sulfide (DAS) has been shown to impede oxidative stress and has been studied for its ability to enhance antioxidants in models of nephrotoxicity. researchgate.net

Anticancer Activities: Preclinical studies have indicated that DATS can regulate multiple pathways involved in cancer, including cell cycle, apoptosis, angiogenesis, invasion, and metastasis. nih.govdovepress.com Diallyl sulfide (DAS) has also been reported to have anticancer activities. researchgate.net Diallyl sulfone, a metabolite of DAS, has been studied for its ability to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various carcinogens.

Detoxification Effects Against Xenobiotics

This compound (DASO) is an organosulfur compound that originates from the metabolism of diallyl sulfide (DAS), a primary flavor component of garlic. nih.gov The conversion of DAS into DASO is a sequential oxidation process mediated by the Phase I detoxification enzyme, cytochrome P450 2E1 (CYP2E1). nih.gov DASO can be further oxidized by the same enzyme to form diallyl sulfone (DASO2). nih.govcore.ac.uk

The detoxification effects of these garlic-derived compounds are largely attributed to their ability to modulate xenobiotic-metabolizing enzymes. nih.gov Preclinical research has shown that DAS, DASO, and DASO2 act as competitive inhibitors of CYP2E1. nih.gov This enzyme is responsible for the metabolic activation of numerous procarcinogens and toxicants, including chemicals like N-nitrosodimethylamine and acetaminophen. nih.gov By inhibiting CYP2E1, these organosulfur compounds can impede the bioactivation of such xenobiotics, thereby reducing their toxicity. nih.gov This protective effect has been observed in rodent models against toxicity induced by various chemicals that are substrates for CYP2E1. nih.gov

Beyond the inhibition of Phase I enzymes, this compound is also implicated in Phase II detoxification pathways. Phase II reactions typically involve the conjugation of metabolites with endogenous molecules to facilitate their excretion from the body. core.ac.uk In studies with rats administered diallyl sulfide, several glutathione (GSH) conjugates of its metabolites were identified in the bile. acs.org Among these, conjugates of this compound were detected, indicating that DASO partakes in this crucial detoxification pathway by binding to glutathione, which ultimately leads to the elimination of potentially harmful substances. acs.org This process is a key mechanism for cellular protection against electrophilic compounds and carcinogens. core.ac.uk

Table 1: Research Findings on the Detoxification Effects of this compound and Related Compounds

| Compound | Research Model | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| This compound (DASO) | In vivo (Rats) | Identified as a metabolite of DAS; forms glutathione (GSH) conjugates found in bile. | Competitive inhibition of CYP2E1; involvement in Phase II detoxification via GSH conjugation. | nih.govacs.org |

| Diallyl sulfide (DAS) | In vivo (Rodents) | Metabolized to DASO and DASO2; reduces toxicity of various chemicals. | Competitive inhibitor of CYP2E1, preventing bioactivation of xenobiotics. | nih.gov |

| Diallyl sulfone (DASO2) | In vitro / In vivo | Metabolite of DASO; potent inhibitor of CYP2E1. | Competitive and suicide inhibitor of CYP2E1. | nih.gov |

Immune Modulatory Functions

Direct preclinical research investigating the specific immunomodulatory activities of this compound is not extensively documented. However, its metabolic precursor, diallyl sulfide (DAS), has demonstrated properties that suggest the potential for such effects. Numerous studies have established that garlic and its constituent organosulfur compounds can influence immune responses. researchgate.netnih.gov

Preclinical studies have shown that diallyl sulfide possesses anti-inflammatory and immunomodulatory capabilities. researchgate.net For instance, DAS has been reported to impede inflammatory cytokines and exhibit protective effects against oxidative stress, which is closely linked to inflammatory processes. nih.govresearchgate.net The anti-inflammatory actions of garlic-derived compounds often involve the modulation of key signaling pathways. Other related compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgresearchgate.netnih.govplos.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.com The ability of compounds structurally related to this compound to interfere with such fundamental inflammatory pathways highlights a potential area for future research into DASO's own specific immunomodulatory functions.

Cellular and in Vivo Research Models for Diallyl Sulfoxide Studies

In Vitro Cell Culture Models

In vitro cell culture models are crucial for dissecting the molecular mechanisms of diallyl sulfoxide (B87167) and its derivatives. These models allow for controlled experiments on specific cell types, providing insights into the compounds' effects on cellular processes.

Cancer Cell Lines: A significant body of research has focused on the anti-cancer properties of these compounds using a variety of cancer cell lines.

Breast Cancer: Studies have utilized estrogen receptor (ER)-positive (KPL-1, MCF-7) and ER-negative (MDA-MB-231, MKL-F) human breast cancer cell lines. Diallyl disulfide (DADS) has been shown to inhibit the growth of these cells. In MDA-MB-231 cells, DADS induced apoptosis by up-regulating Bax protein and down-regulating Bcl-XL protein. It also demonstrated anti-proliferative effects against canine mammary tumor cells (CMT-13). Furthermore, DADS has been observed to inhibit the proliferation of the triple-negative breast cancer cell line MDA-MB-468.

Colon Cancer: In human colon cancer cell lines such as HT-29, SW480, and colo205, DADS and DATS have demonstrated inhibitory effects on cell growth, migration, and invasion. DATS was found to inhibit migration and invasion in HT-29 cells by targeting several signaling pathways. DADS induced cell cycle arrest in SW480 cells and was shown to have cytotoxic effects on primary colorectal cancer cells.

Lung Cancer: The human lung carcinoma cell line NCI-H460 and A549 cells have been used to study the effects of DATS. DATS has been shown to induce apoptosis and inhibit the proliferation of these cells.

Other Cancers: Research has also extended to other cancer types, including gastric cancer, leukemia (WEHI-3), and neuroblastoma (SH-SY5Y) cell lines, where these compounds have shown anti-tumor activities.

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study the effects on angiogenesis. DATS has been found to inhibit the migration, angiogenesis, and capillary-like tube structure formation of HUVECs. It has also been shown to decrease cell death in endothelial cells induced by hyperglycemia.

Immune Cells:

Macrophages: RAW 264.7 macrophage models have been employed to investigate the anti-inflammatory properties of DATS. DATS was found to suppress inflammation in these cells. It has also been shown to reduce the production of pro-inflammatory cytokines in RAW264.7 cells stimulated with LPS.

Microglia: In LPS-stimulated microglial cells, DATS reduced the expression of NF-ĸB and lowered levels of nitric oxide (NO) and inflammatory chemokines. Diallyl disulfide has also been shown to promote microglial process elongation.

Neuronal Cells: The effects of DADS have been investigated on neuronal cells, such as N18D3 cells. Studies have shown that low concentrations of DADS can have protective effects against oxidative stress-induced injury in these cells, while higher concentrations can be cytotoxic. It has also been shown to protect neuronally differentiated PC12 cells from oxidative stress.

Structure Activity Relationship Studies of Diallyl Sulfoxide and Analogues

Influence of Sulfur Chain Length on Biological Activity

The number of sulfur atoms in the polysulfide chain of diallyl derivatives is a significant determinant of their biological potency. Research indicates a general trend where an increase in the number of sulfur atoms correlates with enhanced biological activity, at least up to a certain point.

For instance, studies on the antimicrobial properties of diallyl sulfides have demonstrated that their efficacy increases with the length of the sulfur chain. pharmatutor.orgtandfonline.com The order of antimicrobial activity was found to be diallyl monosulfide < diallyl disulfide < diallyl trisulfide < diallyl tetrasulfide. pharmatutor.org This suggests that diallyl disulfide, diallyl trisulfide, and diallyl tetrasulfide are the primary agents responsible for the antimicrobial effects of chive and garlic oils. tandfonline.com Specifically, diallyl trisulfide (DATS) has been shown to possess stronger antifungal activity against various fungi, such as T. hirsuta and L. sulphureus, compared to diallyl disulfide (DADS). mdpi.com The fumigant toxicity of garlic essential oil is also largely attributed to DATS. mdpi.com

This trend extends to other biological activities as well. The bioactivity of diallyl polysulfides (DAS) has been observed to increase with the sulfur chain length up to diallyl tetrasulfide (DAS4), with some evidence suggesting even higher activity for diallyl pentasulfide (DAS5) and diallyl hexasulfide (DAS6). uea.ac.uk In the context of anticancer effects, DATS was found to be more potent than DADS in inducing apoptosis in human prostate cancer cells and showed a higher anti-proliferative rate in human breast cancer cells. pharmatutor.org The reactivity of these compounds, which is directly related to the number of sulfur atoms, is considered a key factor in their mechanism of action. mdpi.com DATS, with three sulfur atoms, is regarded as the most potent organosulfur compound isolated from garlic. mdpi.com

Role of Allyl Groups in Pharmacological Efficacy

The allyl groups (CH₂=CH-CH₂-) are a crucial structural feature for the biological activity of diallyl sulfoxide (B87167) and its analogues. Studies comparing diallyl compounds with their saturated counterparts (where allyl groups are replaced by propyl groups) reveal a significant drop in efficacy when the double bonds are absent.

The presence of terminal allyl groups is critical for the induction of phase II detoxification enzymes like Pi class glutathione (B108866) S-transferase (mGSTP1). nih.gov When mice were treated with dipropyl disulfide (DPDS), the saturated analogue of diallyl disulfide (DADS), there was no significant induction of mGSTP1 in the liver and only a moderate increase in the forestomach, in stark contrast to the potent induction by DADS. nih.gov This highlights that the allyl groups are essential for this particular chemopreventive activity. nih.gov

Similarly, the allyl group is vital for the antimicrobial properties of these sulfur compounds. researchgate.net A comparison of the antimicrobial effects of diallyl disulfide and dipropyl disulfide demonstrated that the presence of the allyl group was particularly important for activity against bacteria like S. aureus, P. aeruginosa, and E. coli. researchgate.net The allyl motif is considered a powerful tool in the design of anticancer agents, with many bioactive molecules found in garlic and other natural sources owing their activity to these structures. acs.org These allylic sulfur compounds can interact with key thiol groups in biological proteins, such as cysteine residues in the active sites of enzymes, leading to their inactivation and subsequent biological effects. acs.org

Impact of Oxidation State on Biological Mechanisms (Sulfide vs. Sulfoxide vs. Sulfone Derivatives)

The oxidation state of the sulfur atom significantly influences the biological and metabolic behavior of diallyl compounds. The primary forms are the sulfide (B99878) (R-S-R), the sulfoxide (R-S(O)-R), and the sulfone (R-S(O)₂-R).

Diallyl sulfide (DAS) is metabolized in the body via S-oxidation, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form diallyl sulfoxide (DASO) and subsequently diallyl sulfone (DASO₂). nih.gov While DAS itself has biological effects, including anticancer properties and the ability to inhibit CYP2E1, its metabolites often exhibit distinct and sometimes more potent activities. nih.gov

Diallyl sulfone (DASO₂) is a particularly potent and selective mechanism-based inhibitor of CYP2E1. vulcanchem.com It acts as a "suicide inhibitor," meaning it irreversibly inactivates the enzyme by forming a covalent bond with the heme group in the active site. vulcanchem.com This potent inhibition of CYP2E1 is a key mechanism behind the hepatoprotective effects of diallyl sulfone against toxins metabolized by this enzyme, such as acetaminophen. nih.govvulcanchem.com The presence of the two oxygen atoms bonded to the sulfur in the sulfone group distinguishes it chemically and biochemically from its precursors, diallyl sulfide and this compound. vulcanchem.com

Stereochemical Influences on Bioactivity

The sulfoxide group in this compound is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers). This stereochemistry can significantly influence biological activity, as enzymes and receptors in biological systems are often stereospecific.

The precursor to many of these compounds in garlic, alliin (B105686) (S-allyl cysteine sulfoxide), exists naturally as almost exclusively the (+)-alliin stereoisomer. uliege.be The chemical synthesis of alliin, however, typically results in a mixture of diastereoisomers, which may have different bioactivities. uliege.be This highlights the potential importance of stereochemistry in the biological properties of these sulfoxides. uliege.be

For sulfoxides in general, a correlation has been established between their absolute configuration at the sulfur atom and their optical activity. nih.gov Specifically for alkyl allyl or diallyl sulfoxides, a negative Cotton effect observed in electronic circular dichroism (ECD) spectroscopy (near 220–230 nm) is correlated with the R-configuration at the sulfur atom. nih.gov This principle allows for the determination of the absolute stereochemistry of chiral sulfoxides. While direct comparative studies on the bioactivity of the individual enantiomers of this compound are limited in the provided context, the inherent chirality of the sulfoxide group and the stereospecificity of biological systems strongly suggest that the configuration at the sulfur atom is a critical factor in its pharmacological profile. uliege.benih.gov

Analytical Methodologies for Diallyl Sulfoxide Detection and Quantification in Research

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic methods are fundamental for separating diallyl sulfoxide (B87167) from complex mixtures, such as garlic extracts or biological samples, enabling its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is well-suited for the analysis of volatile and thermally stable compounds. While diallyl sulfoxide itself is less volatile than its precursor, diallyl sulfide (B99878), GC-MS can be used for its analysis, often following a derivatization step to increase volatility and thermal stability. conicet.gov.ar In metabolic studies, GC-MS is a critical tool for identifying and quantifying metabolites of garlic-derived organosulfur compounds. For instance, after oral administration of diallyl disulfide (DADS) to rats, GC-MS was used to measure the resulting metabolites, including allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), in various tissues and urine. nih.gov The method's high sensitivity allows for the detection of these compounds at low concentrations. GC-MS analyses have been instrumental in tracking metabolites in human breath, milk, and urine following garlic consumption, confirming the presence of compounds like allyl methyl sulfide, allyl methyl sulfoxide, and allyl methyl sulfone. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique, particularly for compounds that are thermally labile or not easily volatilized. conicet.gov.ar HPLC methods, often coupled with ultraviolet (UV) detection, are widely used for the quantification of various garlic-derived organosulfur compounds. researchgate.netpsu.edu For example, reversed-phase HPLC (RP-HPLC) has been developed to quantify allicin (B1665233) and related alk(en)yl-L-cysteine sulfoxides. conicet.gov.arresearchgate.net While specific HPLC methods for this compound are less commonly detailed in the literature compared to its precursors and other metabolites, the principles are readily adaptable. The selection of the stationary phase, mobile phase composition, and detector is optimized to achieve separation and sensitive detection. For instance, an HPLC analysis of diallyl disulfide metabolites utilized a C18 column with a water/acetonitrile mobile phase and UV detection. psu.edu

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity of synthesized or isolated this compound. The chemical shifts (δ) and coupling constants (J) are characteristic of the allyl groups and their position relative to the sulfoxide group.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | CDCl₃ | 3.66 (qd, J = 13.2, 7.5 Hz, 2H), 5.41 – 5.62 (m, 1H), 5.60 (ddt, J = 17.6, 10.2, 7.5 Hz, 1H) |

| ¹H NMR | CD₃CN | 3.32−3.54 (m, 4H), 5.31−5.40 (m, 4H), 5.77−5.92 (m, 2H) |

| ¹³C NMR | CD₃CN | 54.6, 123.6, 127.1 |

This table presents a selection of reported NMR data. Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the S=O (sulfoxide) stretching vibration, as well as C=C and C-H bonds of the allyl groups. The presence of a strong band for the S=O group is a key diagnostic feature.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Sulfoxides exhibit characteristic absorption maxima in the UV region. This compound's UV spectrum has been documented, contributing to its identification.

Biomarker Identification and Quantification in Biological Samples for Research Purposes

In research, particularly in pharmacology and toxicology, this compound and its related metabolites serve as important biomarkers. The metabolic pathway of garlic's organosulfur compounds is a key area of investigation. Diallyl sulfide (DAS) is metabolized in vivo by cytochrome P450 enzymes to form this compound (DASO) and subsequently diallyl sulfone (DASO2).

The identification and quantification of these metabolites in biological matrices like blood, urine, and tissues are essential for understanding the pharmacokinetics and bioavailability of garlic-derived compounds. For example, studies have quantified allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) in human urine and milk after garlic ingestion using GC-MS. mdpi.comfrontiersin.org These studies often employ stable isotope dilution analysis (SIDA), where isotopically labeled internal standards are used to achieve highly accurate and precise quantification. frontiersin.org This approach allows researchers to track the absorption, distribution, metabolism, and excretion of these compounds, providing insights into their potential biological effects. nih.govdovepress.com The levels of these sulfoxide metabolites can be correlated with biological activity, helping to elucidate the mechanisms behind the health effects attributed to garlic.

Computational Chemistry and Modeling Studies of Diallyl Sulfoxide

Molecular Docking and Receptor Interaction Simulations

Molecular docking simulations are primarily used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. While direct docking studies on diallyl sulfoxide (B87167) are not extensively documented, significant research has focused on its metabolic precursor, diallyl sulfide (B99878) (DAS), and its primary metabolizing enzyme, Cytochrome P450 2E1 (CYP2E1). nih.govnih.govacs.org These studies are critical as diallyl sulfoxide is a direct product of this interaction.